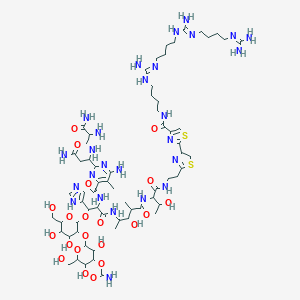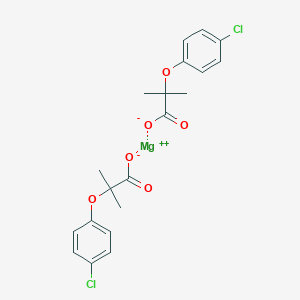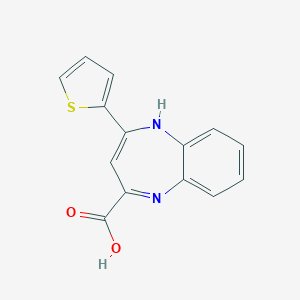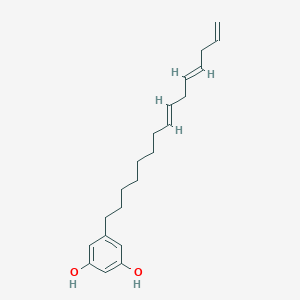![molecular formula C20H16N2O4 B227206 3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, commonly known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which plays a crucial role in regulating various physiological and behavioral functions in the human body. MIPT has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
MIPT exerts its pharmacological effects by selectively activating the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The activation of 5-HT2A receptors by MIPT leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
MIPT has been shown to induce a range of biochemical and physiological effects, including changes in neuronal activity, alterations in neurotransmitter release, and changes in gene expression. MIPT has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems, which are involved in the regulation of various cognitive and behavioral functions.
实验室实验的优点和局限性
One of the main advantages of using MIPT in lab experiments is its high potency and selectivity for the serotonin receptor 5-HT2A, which allows for precise and specific modulation of this receptor. However, one of the main limitations of using MIPT in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on MIPT. One area of interest is the development of novel MIPT analogs with improved pharmacological properties, such as increased solubility and selectivity for the 5-HT2A receptor. Another area of interest is the investigation of the potential therapeutic applications of MIPT in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, research on the mechanisms underlying the pharmacological effects of MIPT could provide valuable insights into the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions.
合成方法
The synthesis of MIPT involves several steps, starting with the preparation of the intermediate compound 2-(2-methyl-1H-indol-3-yl)acetic acid, which is then converted into the final product through a series of reactions. The most commonly used method for synthesizing MIPT is the one-pot synthesis, which involves the condensation of 2-(2-methyl-1H-indol-3-yl)acetic acid with ethyl oxalyl chloride in the presence of triethylamine and subsequent hydrolysis using sodium hydroxide.
科学研究应用
MIPT has been extensively studied for its potential applications in various scientific research areas. In neuroscience, MIPT has been used as a tool to study the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions, including cognition, perception, and mood regulation. MIPT has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.
属性
分子式 |
C20H16N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c1-11-18(14-7-2-3-8-16(14)21-11)15-10-17(23)22(19(15)24)13-6-4-5-12(9-13)20(25)26/h2-9,15,21H,10H2,1H3,(H,25,26) |
InChI 键 |
XPCHQJJZYQCJMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)

![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

